Alpha-Cyperon

Übersicht

Beschreibung

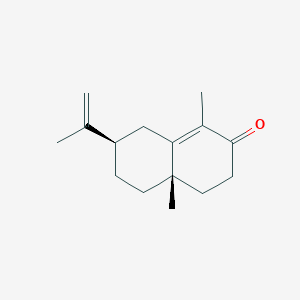

Es hat die Summenformel C15H22O und ein Molekulargewicht von 218,3346 . Alpha-Cyperon ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und antimikrobielle Eigenschaften .

Herstellungsmethoden

This compound kann durch verschiedene Methoden gewonnen werden, darunter die überkritische Fluidextraktion und die Säulenchromatographie. Eine Methode beinhaltet die Trennung von this compound aus dem ätherischen Öl von Cyperus rotundus unter Verwendung der Säulenchromatographie auf Kieselgel nach der überkritischen Fluidextraktion . Diese Methode kann entweder statisch oder dynamisch mit Zugabe eines Mittels durchgeführt werden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Antidepressant Effects

Recent studies have demonstrated that alpha-Cyperone exhibits antidepressant-like effects in animal models. In a study involving mice subjected to chronic unpredictable mild stress, treatment with alpha-Cyperone significantly improved depressive behaviors, as evidenced by enhanced performance in sucrose preference tests and forced swimming tests. Mechanistically, it was found to increase SIRT3 expression and reduce reactive oxygen species (ROS) production, which are crucial for neuroplasticity and brain health .

2. Cardioprotective Effects

Alpha-Cyperone has shown promise in protecting cardiomyocytes from oxygen-glucose deprivation-induced injury. In vitro experiments revealed that alpha-Cyperone reduced apoptosis and oxidative stress in cardiomyocytes while modulating inflammatory responses via the Akt/FOXO3a/NF-κB signaling pathway. This suggests its potential as a therapeutic agent for myocardial injury .

3. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in lipopolysaccharide (LPS)-treated macrophages. Alpha-Cyperone demonstrated the ability to downregulate pro-inflammatory markers such as COX-2 and IL-6 through inhibition of the NF-κB signaling pathway. This positions it as a candidate for treating inflammatory conditions .

4. Neuropathic Pain Management

Alpha-Cyperone has been evaluated for its analgesic properties in models of neuropathic pain induced by paclitaxel. The compound was found to modulate norepinephrine pathways, leading to significant reductions in cold and mechanical allodynia in treated mice .

Case Studies

Wirkmechanismus

Target of Action

Alpha-Cyperone, a major active compound of Cyperus rotundus, has been reported to primarily target COX-2 and IL-6 . These targets play a crucial role in the inflammatory response. Alpha-Cyperone also interacts with tubulin , a protein that forms microtubules, which are part of the cell’s cytoskeleton .

Mode of Action

Alpha-Cyperone interacts with its targets, leading to a series of changes in cellular functions. It binds and interacts with tubulin, distinctly destabilizing microtubule polymerization . This interaction could result in the reduction of inflammation, which would be highly beneficial for the treatment of inflammatory diseases .

Biochemical Pathways

Alpha-Cyperone affects several biochemical pathways. It is associated with the down-regulation of COX-2 and IL-6 via the negative regulation of the NFκB pathway in LPS-stimulated RAW 264.7 cells . This results in the reduction of inflammation. Furthermore, it enhances the nuclear translocation of Nrf2 , a key regulator of antioxidant response .

Pharmacokinetics

It is known that the compound is extracted from cyperus rotundus , suggesting that its bioavailability may depend on the extraction and preparation methods used.

Result of Action

The action of Alpha-Cyperone leads to several molecular and cellular effects. It substantially decreases the production of reactive oxygen species (ROS), reduces the expression of pro-inflammatory cytokines, and attenuates cellular apoptosis . Moreover, it remarkably reduces the expression of cleaved-caspase-3 and Bax, and upregulates Bcl-2 . These effects suggest that Alpha-Cyperone has potential therapeutic benefits in the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .

Biochemische Analyse

Biochemical Properties

Alpha-Cyperone interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the growth of various human fungal pathogens .

Cellular Effects

Alpha-Cyperone has been observed to have significant effects on cellular processes. It abolishes the IL-1β-induced production of inflammatory cytokines in isolated rat chondrocytes, such as cyclooxygenase-2 (COX-2), tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) .

Molecular Mechanism

At the molecular level, Alpha-Cyperone exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits NF-κB activation by blocking its nuclear transfer, and decreasing the phosphorylation of mitogen-activated protein kinase (MAPKs) .

Vorbereitungsmethoden

Alpha-cyperone can be obtained through various methods, including supercritical fluid extraction and column chromatography. One method involves the separation of alpha-cyperone from the essential oil of Cyperus rotundus using column chromatography on silica gel after supercritical fluid extraction . This method can be performed either statically or dynamically with the addition of an entrainer .

Analyse Chemischer Reaktionen

Alpha-Cyperon unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte und reduzierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Alpha-Cyperon ähnelt anderen Sesquiterpenen, die in Cyperus rotundus vorkommen, wie z. B. Cyperol, Cyperusol und Cyperotundon . This compound ist aufgrund seines höheren Gehalts im ätherischen Öl und seiner starken biologischen Aktivitäten einzigartig . Im Vergleich zu diesen ähnlichen Verbindungen zeigt this compound stärkere antifungale und neuroprotektive Wirkungen .

Biologische Aktivität

α-Cyperone, a major bioactive compound derived from the rhizomes of Cyperus rotundus, has garnered attention for its diverse pharmacological properties. This article explores its biological activities, particularly focusing on its anticancer, anti-inflammatory, antifungal, and neuroprotective effects, supported by relevant research findings and case studies.

1. Anticancer Activity

Recent studies have highlighted the potential of α-Cyperone as an anticancer agent, particularly against cervical cancer. The compound has been shown to inhibit the proliferation of HeLa cells, a cervical cancer cell line.

- Induction of Apoptosis : α-Cyperone promotes apoptosis in HeLa cells through a mitochondrial pathway, evidenced by increased levels of reactive oxygen species (ROS) and upregulation of pro-apoptotic proteins such as cytochrome c and cleaved caspase-3 .

- Inhibition of Signaling Pathways : It inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. The use of a PI3K inhibitor (LY294002) in conjunction with α-Cyperone enhances its anticancer effects .

| Study | Cell Line | Key Findings |

|---|---|---|

| HeLa | Inhibited proliferation; induced apoptosis via ROS and PI3K/Akt/mTOR pathway. |

2. Anti-Inflammatory Effects

α-Cyperone exhibits significant anti-inflammatory properties, which have been attributed to its ability to downregulate pro-inflammatory mediators.

Key Research Findings

- COX-2 and IL-6 Inhibition : In RAW 264.7 macrophages, α-Cyperone reduced the expression of COX-2 and IL-6 by inhibiting the NFκB signaling pathway .

- Reduction of Adhesion : It also inhibits the adhesion of cells involved in inflammation, suggesting a broader impact on inflammatory processes .

| Study | Cell Type | Mechanism |

|---|---|---|

| RAW 264.7 | Downregulated COX-2 and IL-6 via NFκB inhibition. | |

| RAW 264.7 | Inhibited PGE2 production; suppressed NFκB activity. |

3. Antifungal Activity

The antifungal properties of α-Cyperone have been explored as well, particularly against human fungal pathogens.

Findings

- Synergistic Effects : α-Cyperone demonstrated strong antifungal activity against Candida species and Cryptococcus neoformans, showing enhanced efficacy when combined with fluconazole .

- Capsule Synthesis Inhibition : It was found to reduce capsule thickness in Cryptococcus neoformans, a key virulence factor for this pathogen .

| Study | Fungal Pathogen | Key Findings |

|---|---|---|

| Cryptococcus neoformans | Reduced capsule thickness; synergistic antifungal activity with fluconazole. |

4. Neuroprotective Effects

Recent studies indicate that α-Cyperone may also confer neuroprotective benefits.

- Oxidative Stress Reduction : In models of oxidative stress induced by oxygen-glucose deprivation (OGD), α-Cyperone was shown to mitigate inflammation and apoptosis in cardiomyocytes by modulating the Akt/FOXO3a/NF-κB signaling pathways .

- Antidepressant-Like Effects : Animal studies have demonstrated that α-Cyperone can alleviate depressive symptoms through modulation of oxidative stress markers and inflammatory pathways in the brain .

Eigenschaften

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFXJZXMWHNCEH-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197086 | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-08-5 | |

| Record name | (+)-α-Cyperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CYPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of alpha-Cyperone against malaria?

A1: Alpha-Cyperone shows potential as an anti-malarial agent by targeting Odorant Binding Proteins (OBPs) in the Anopheles gambiae mosquito, the main vector for the malaria parasite Plasmodium falciparum. [] Molecular docking studies suggest that alpha-Cyperone binds strongly to OBP4, specifically interacting with amino acids Phe123, Ala106, Thr57, Ala52, Thr69, and Ile64 within the binding cavity. This interaction is believed to block the OBP4 receptor, leading to mosquito disorientation and potentially disrupting the mosquito's ability to locate human hosts. []

Q2: Are there any in vivo studies supporting the anti-malarial activity of alpha-Cyperone?

A2: While in silico studies show promising results, further in vivo studies are needed to confirm the efficacy and safety of alpha-Cyperone as an anti-malarial agent.

Q3: Does alpha-Cyperone exhibit any other biological activities besides its anti-malarial potential?

A3: Yes, research suggests that alpha-Cyperone might possess analgesic properties. A study evaluating the essential oil from fresh rhizomes of Cyperus rotundus, in which alpha-Cyperone is a major constituent, demonstrated significant reduction in pain response in an acetic acid-induced mice stretching model. []

Q4: What is the role of alpha-Cyperone in Xiang-Qi-Tang's therapeutic effects?

A4: Alpha-Cyperone is one of the major active components of Xiang-Qi-Tang, a traditional Chinese herbal formula. Studies show that alpha-Cyperone, along with other active components of Xiang-Qi-Tang, exhibits anti-inflammatory and anticoagulant properties in LPS-treated rat cardiac microvascular endothelial cells. [] This effect is attributed to the inhibition of MAPK and NF-κB signaling pathways, which are involved in inflammatory and coagulation responses. []

Q5: What are the structural characteristics of alpha-Cyperone?

A5: While the provided abstracts don't explicitly mention the molecular formula and weight of alpha-Cyperone, they do indicate its chemical structure as a sesquiterpene. Several studies mention techniques like GC-MS and NMR being used to identify and characterize alpha-Cyperone, confirming its structure and purity. [, , , , , , ]

Q6: How is alpha-Cyperone typically extracted and what is its yield from natural sources?

A6: Alpha-Cyperone is primarily obtained from natural sources, particularly the rhizomes of plants like Cyperus rotundus. Hydrodistillation is a common method for extracting the essential oil, which contains alpha-Cyperone. [] The yield of essential oil from fresh rhizomes of Cyperus rotundus was found to be 0.4%, with alpha-Cyperone constituting 3.11% of the essential oil composition. [] Supercritical fluid extraction (SFE) followed by molecular distillation is another method for obtaining a more refined extract enriched in alpha-Cyperone. []

Q7: Are there any known methods to synthesize alpha-Cyperone chemically?

A7: Yes, there are stereospecific synthetic routes available for producing (+)-alpha-Cyperone. [, ] These synthetic approaches provide alternative ways to obtain alpha-Cyperone besides extraction from natural sources.

Q8: Have any studies investigated the stability and formulation of alpha-Cyperone for potential therapeutic applications?

A8: While the provided research highlights the potential therapeutic benefits of alpha-Cyperone, there is limited information available regarding specific studies on its stability under various conditions or formulation strategies to improve its stability, solubility, or bioavailability.

Q9: Is there any information on the safety and toxicity of alpha-Cyperone?

A9: Although one study mentions the LD50 value of alpha-Cyperone suggesting its safety for use in natural repellent development, [] comprehensive toxicological data and safety profiles are still limited. Further research is needed to assess potential adverse effects and establish its safety profile for various applications.

Q10: What analytical techniques are commonly employed to quantify and analyze alpha-Cyperone?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing and quantifying alpha-Cyperone in plant extracts and essential oils. [, ] High-performance liquid chromatography (HPLC) with UV detection has also been employed for the simultaneous determination of alpha-Cyperone and other compounds, such as nootkatone, in Cyperus rotundus samples. [] These analytical methods allow for the identification and quantification of alpha-Cyperone in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.